molecular formula C10H16O4 B1591528 Dimethyl Cyclopentylmalonate CAS No. 82491-60-9

Dimethyl Cyclopentylmalonate

Cat. No.: B1591528
CAS No.: 82491-60-9
M. Wt: 200.23 g/mol
InChI Key: KCCNEJJMJHDVCN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Dimethyl Cyclopentylmalonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to yield alcohols or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl Cyclopentylmalonate has significant applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Cyclopentylmalonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Dimethyl Cyclopentylmalonate can be compared with other similar compounds, such as:

    Dimethyl Malonate: A simpler ester with similar reactivity but lacking the cyclopentyl group.

    Cyclopentyl Malonic Acid: The non-esterified form of this compound.

    Diethyl Cyclopentylmalonate: An ester with ethyl groups instead of methyl groups.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis .

Biological Activity

Dimethyl cyclopentylmalonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is an ester derivative of malonic acid, characterized by the presence of cyclopentyl groups. Its structure allows it to participate in various biochemical processes, particularly as a prodrug that can modulate metabolic pathways involving succinate dehydrogenase (SDH) and reactive oxygen species (ROS) production.

The biological activity of this compound primarily revolves around its role as a prodrug for malonate. Malonate acts as a competitive inhibitor of SDH, an enzyme involved in the citric acid cycle and electron transport chain. By inhibiting SDH, this compound can decrease ROS production, which is crucial during ischemia/reperfusion (I/R) injury scenarios.

Key Research Findings

  • Inhibition of Ischemia/Reperfusion Injury : Studies have demonstrated that malonate derivatives can protect against cardiac I/R injury by reducing succinate accumulation and oxidation upon reperfusion. This effect was particularly noted with rapidly hydrolyzable esters like dimethyl malonate (DMM), which effectively delivered malonate to cells in vivo .
  • Anti-inflammatory Effects : DMM has shown promise in modulating inflammatory responses. In experiments involving lipopolysaccharide (LPS)-activated macrophages, DMM inhibited pro-inflammatory cytokines while promoting anti-inflammatory markers such as IL-1RA and IL-10 . This suggests a dual role where DMM can both inhibit harmful metabolic pathways and enhance protective responses.
  • Metabolic Repurposing : The compound's ability to influence metabolic pathways has implications for conditions such as multiple sclerosis (MS). Research indicates that DMM can alter gene expression related to inflammation and metabolism, suggesting potential therapeutic applications beyond cardiovascular health .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study Focus Key Findings
Cardiac I/R InjuryDMM reduces ROS production and protects against myocardial infarction in murine models.
Inflammatory ResponseDMM inhibits IL-1b production while promoting IL-1RA and IL-10 expression in macrophages.
Metabolic EffectsDMM alters gene expression related to inflammation and metabolism in LPS-stimulated cells.

Case Study 1: Cardioprotection

In a murine model of myocardial infarction, administration of DMM prior to ischemic events significantly reduced infarct size compared to controls. The study highlighted the importance of timing in administering the prodrug to maximize its cardioprotective effects during reperfusion .

Case Study 2: Inflammatory Modulation

A separate study investigated the effects of DMM on macrophage activation in response to LPS. Results indicated that pre-treatment with DMM led to a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting its potential utility in managing chronic inflammatory conditions .

Properties

IUPAC Name

dimethyl 2-cyclopentylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCNEJJMJHDVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564472
Record name Dimethyl cyclopentylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82491-60-9
Record name Dimethyl cyclopentylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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